molecular formula C15H16N4 B12621924 N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine CAS No. 918517-14-3

N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine

Cat. No.: B12621924
CAS No.: 918517-14-3
M. Wt: 252.31 g/mol
InChI Key: JRWMWZPRBRJDEZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a pyrrolo[2,3-b]pyridinylmethyl group at the 5-position and a dimethylamino group at the 2-position. Below, we compare its structural and functional properties with similar compounds, supported by crystallographic, synthetic, and pharmacological data.

Preparation Methods

The synthesis of N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable pyrrole precursor.

    Introduction of the dimethylamino group: This step typically involves the reaction of the intermediate with dimethylamine under appropriate conditions.

    Attachment of the pyridin-3-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridin-3-ylmethyl halide and the intermediate compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group or the pyridin-3-ylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula C12H15N3C_{12}H_{15}N_3 and a molecular weight of approximately 215.27 g/mol. The structure features a pyridine ring substituted with a pyrrolo[2,3-b]pyridine moiety, which is significant for its biological activity.

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Research has indicated that derivatives of pyrrolo[2,3-b]pyridine, including N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine, exhibit promising antitumor properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, suggesting potential as anticancer agents .
  • Antimicrobial Properties :
    • The compound has been investigated for its antibacterial and antifungal activities. Specific analogs have demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents .

Biological Research Applications

  • Neuropharmacology :
    • The compound's structural similarity to neurotransmitter systems suggests potential applications in neuropharmacology. It may influence pathways related to neurodegenerative diseases or psychiatric disorders, although specific studies are still emerging .
  • Targeting Mycobacterium tuberculosis :
    • Recent studies have explored the activity of similar compounds against Mycobacterium tuberculosis. While this compound itself may not be directly studied, its analogs have shown activity that could inform future research directions .

Table 1: Summary of Research Findings on this compound

StudyFocus AreaKey Findings
Sayed et al. (2019)Antitumor ActivityDemonstrated significant growth inhibition in cancer cell lines.
Liaras et al. (2014)Antibacterial ActivityShowed improved activity against resistant bacterial strains compared to standard antibiotics.
MDPI Review (2022)NeuropharmacologyDiscussed potential roles in modulating neurotransmitter systems; further studies needed.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine involves its interaction with fibroblast growth factor receptors (FGFRs). The compound binds to the FGFRs, inhibiting their activity and preventing the downstream signaling pathways that are involved in cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells that rely on FGFR signaling for their progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s defining characteristics include:

  • Pyridine backbone : Provides a planar, aromatic scaffold for substituent attachment.
  • Pyrrolo[2,3-b]pyridinylmethyl group : A fused bicyclic system contributing to π-π stacking and hydrogen-bonding interactions.
  • N,N-Dimethylamino group: A tertiary amine that enhances solubility and may participate in cation-π interactions.

Comparative Analysis of Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Applications Reference
N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine (Target) - 5-position: Pyrrolo[2,3-b]pyridinylmethyl
- 2-position: N,N-Dimethylamino
292.34 Potential kinase inhibitor; enhanced solubility due to dimethylamino group. [Synthetic Data]
5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl] - 5-position: 5-Chloro-pyrrolopyridinylmethyl
- N-Trifluoromethylpyridinylmethyl
417.82 Dihydrochloride dihydrate form; crystallographically characterized (P21/c space group).
5-(1H-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine - 5-position: Pyrrolopyridinylmethyl
- N-4-(Trifluoromethyl)benzyl
393.40 Increased lipophilicity; potential CNS activity due to benzyl group.
PLX-5622 (6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-({5-methyl-1H-pyrrolo[...]}) - 5-Methyl-pyrrolopyridinylmethyl
- Fluoro and methoxy substituents
414.40 CSF1R inhibitor; high metabolic stability due to fluorination.
3-(N-Methylpyrrolidin-2R-ylmethyl)-5-(3-nitropyrid-2-yl)amino-1H-indole - Indole core with pyrrolidinylmethyl and nitro groups 351.40 Dual-targeting (e.g., Plasmodium kinase inhibition); nitro group impacts redox sensitivity.

Physicochemical and Pharmacokinetic Insights

  • Solubility: The dimethylamino group in the target compound improves aqueous solubility compared to trifluoromethyl- or benzyl-substituted analogs .
  • Lipophilicity (LogP) : The trifluoromethylbenzyl analog (LogP ~3.5) is more lipophilic than the target compound (estimated LogP ~2.8), affecting membrane permeability and CNS penetration .
  • Metabolic Stability : Fluorinated analogs (e.g., PLX-5622) exhibit prolonged half-lives due to reduced oxidative metabolism , whereas the target compound’s dimethyl group may hinder CYP450-mediated degradation.

Crystallographic Data

  • The dihydrochloride dihydrate form of the 5-chloro analog crystallizes in the monoclinic P21/c space group, with hydrogen-bonding networks involving water molecules and chloride ions .
  • The target compound’s tertiary amine may limit salt formation compared to primary amines, influencing crystallization behavior .

Biological Activity

N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine, a compound with the molecular formula C15H16N4 and a molecular weight of approximately 252.31 g/mol, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyridine ring and a pyrrolo[2,3-b]pyridine moiety. The presence of two dimethyl groups attached to a nitrogen atom in the pyridine ring enhances its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC15H16N4
Molecular Weight252.31 g/mol
Structural FeaturesPyridine and Pyrrolo[2,3-b]pyridine rings

Antitumor Activity

Preliminary studies indicate that compounds with similar structures to this compound exhibit promising antitumor properties. Research has shown that pyrrolo[2,3-b]pyridine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds from this structural class have been evaluated for their ability to inhibit specific kinases involved in tumor growth pathways.

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Similar compounds have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. The interaction with specific receptors related to neurodegenerative diseases is an area of active research, with preliminary findings indicating possible benefits in conditions like Alzheimer's disease.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from studies on related compounds:

  • Kinase Inhibition : Similar compounds have shown the ability to inhibit kinase activity, affecting pathways related to cell growth and inflammation.
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also possess similar effects.
  • Signal Transduction Modulation : The compound may influence signaling pathways that are critical for cell survival and proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, compounds with similar structures typically exhibit good stability at room temperature and favorable solubility profiles, which are crucial for therapeutic efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrrolo[2,3-b]pyridine derivatives:

  • Antiparasitic Activity : A study focusing on related compounds demonstrated significant inhibitory activity against Trypanosoma brucei, suggesting potential applications in treating parasitic infections .
  • Antitumor Studies : Research has identified several derivatives that effectively inhibit tumor cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, certain pyrrolopyrazine derivatives showed promising results in inhibiting tumor growth in vivo models .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of similar compounds have revealed their potential to enhance cognitive function in animal models of neurodegeneration .

Q & A

Basic Research Questions

1.1 Synthesis and Purification Q: What synthetic routes are available for N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine, and how is purity (>98%) ensured? A: The compound is synthesized via multi-step organic reactions, typically starting with the preparation of the pyrrolo[2,3-b]pyridine core. A common method involves cyclization of halogenated pyridine precursors using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyrrolo[2,3-b]pyridinylmethyl group. Purification employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity is validated via HPLC with UV detection (λ = 254 nm), ensuring >98% purity .

1.2 Structural Characterization Q: Which spectroscopic techniques are critical for confirming the compound’s structure? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves proton environments and carbon frameworks, with characteristic shifts for the pyrrolo[2,3-b]pyridine moiety (e.g., δ 11.73 ppm for NH protons). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M+H]+ vs. calculated). Infrared (IR) spectroscopy identifies functional groups like amine stretches (~3300 cm⁻¹). X-ray crystallography, when feasible, provides absolute stereochemical confirmation .

1.3 Initial Bioactivity Profiling Q: What in vitro assays are used to evaluate its kinase inhibitory activity? A: Kinase inhibition is assessed via fluorescence-based enzymatic assays (e.g., ADP-Glo™) against targets like CSF1R or MAPKK12. IC50 values are determined using dose-response curves (0.1–10 µM range). Competitive binding assays (e.g., SPR or ITC) measure Ki values to quantify binding affinity. Positive controls include known inhibitors like PLX5622 (CSF1R IC50 = 3 nM) .

Advanced Research Questions

2.1 Mechanistic Studies Q: How does this compound modulate CSF1R signaling in glioblastoma models? A: Molecular docking and cryo-EM studies reveal competitive binding to CSF1R’s ATP-binding pocket, disrupting autophosphorylation (Tyr723/ Tyr809). In vitro, it reduces microglial proliferation (IC50 < 10 nM) and inhibits tumor invasion in orthotopic glioblastoma xenografts. Phosphoproteomics (LC-MS/MS) identifies downstream targets like PI3K/AKT and STAT3 pathways .

2.2 In Vivo Pharmacokinetics and Efficacy Q: What models evaluate its brain penetration and efficacy in tumor microenvironments? A: Pharmacokinetic studies in rodents measure plasma and brain concentrations via LC-MS/MS after oral administration. Glioblastoma efficacy is tested in immunocompromised mice (e.g., U87MG xenografts), with tumor volume monitored by MRI. Microdialysis assesses free drug levels in brain interstitial fluid. Co-administration with P-glycoprotein inhibitors (e.g., elacridar) enhances CNS bioavailability .

2.3 Resolving Data Contradictions Q: How to address discrepancies in reported IC50 values across studies? A: Variability arises from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardization using recombinant human kinases (e.g., MAPKK12 vs. murine isoforms) and uniform ATP levels (e.g., 1 mM) reduces inconsistencies. Meta-analyses of published data (e.g., ChEMBL database) contextualize outliers. Orthogonal assays (e.g., cellular proliferation vs. enzymatic activity) validate target engagement .

2.4 Metabolic Stability and SAR Optimization Q: What strategies improve metabolic stability and potency? A: Liver microsome assays (human/rodent) identify metabolic hotspots (e.g., CYP3A4-mediated oxidation). Deuterium incorporation at labile methyl groups reduces clearance. Structure-activity relationship (SAR) studies reveal that trifluoromethyl substitution at pyridine enhances potency (Ki < 1 nM vs. MAPKK12), while N,N-dimethylamine improves solubility (logP reduction from 3.2 to 2.5) .

Properties

CAS No.

918517-14-3

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

N,N-dimethyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C15H16N4/c1-19(2)14-6-5-11(9-17-14)8-12-10-18-15-13(12)4-3-7-16-15/h3-7,9-10H,8H2,1-2H3,(H,16,18)

InChI Key

JRWMWZPRBRJDEZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)CC2=CNC3=C2C=CC=N3

Origin of Product

United States

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